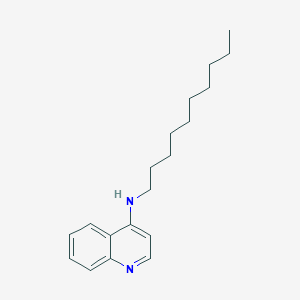
N-Decylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decylquinolin-4-amine is a quinoline derivative with the molecular formula C19H28N2 Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Decylquinolin-4-amine typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts. Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent such as nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Decylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Aplicaciones Científicas De Investigación
N-Decylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, catalysts, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-Decylquinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In anticancer research, it may inhibit specific kinases and signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of N-Decylquinolin-4-amine, known for its antimicrobial and antimalarial properties.
Quinolone: A class of antibiotics derived from quinoline, widely used to treat bacterial infections.
Quinazoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry, particularly as anticancer agents.
Uniqueness
This compound stands out due to its specific decyl substitution, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with lipid membranes. This unique structural feature may contribute to its distinct biological activities and applications .
Propiedades
Número CAS |
58911-14-1 |
|---|---|
Fórmula molecular |
C19H28N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
N-decylquinolin-4-amine |
InChI |
InChI=1S/C19H28N2/c1-2-3-4-5-6-7-8-11-15-20-19-14-16-21-18-13-10-9-12-17(18)19/h9-10,12-14,16H,2-8,11,15H2,1H3,(H,20,21) |
Clave InChI |
JCWMRNNEBVWIFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC1=CC=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(Butanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11844238.png)
![tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B11844245.png)
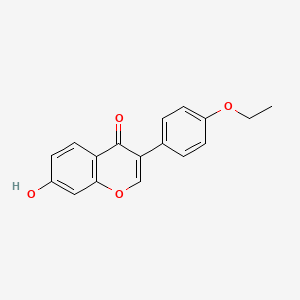
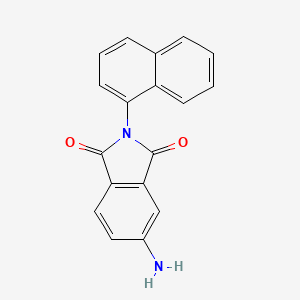
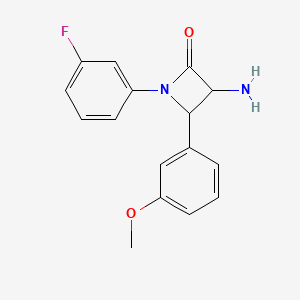
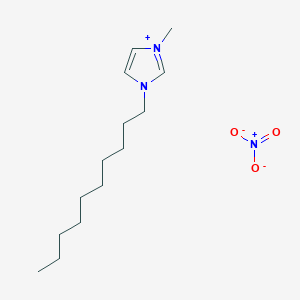

![1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11844305.png)
![5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11844306.png)
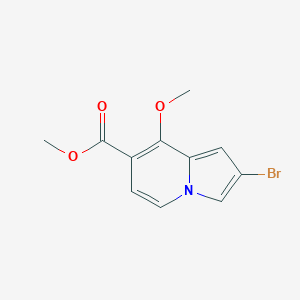
![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
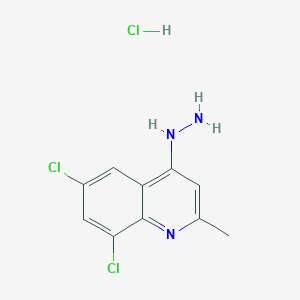
![3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844350.png)
